![molecular formula C7H6BrFMgO B2644656 3-Fluoro-5-methoxyphenylmagnesium bromide CAS No. 1395895-19-8](/img/structure/B2644656.png)
3-Fluoro-5-methoxyphenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Fluorescent Chemodosimeters for Fluoride Detection
Bin Zou et al. (2014) synthesized a novel near-infrared (NIR) region fluoride sensor using an arylmagnesium bromide precursor. This sensor exhibits a specific, rapid colorimetric and ‘turn-off’ fluorescence response to fluoride ions in solution and living cells, leveraging the strong affinity between the fluoride anion and silicon (Zou et al., 2014).
Cross-Coupling Reactions
Mongin et al. (2002) described the first nickel-catalyzed cross-coupling reactions between fluoroarenes and aryl organometallics. This method enables the formation of various fluoro substrates like pyridines and diazines through reactions with phenylmagnesium halides, including those related to 3-Fluoro-5-methoxyphenylmagnesium bromide (Mongin et al., 2002).
PET Radiotracer Synthesis
Katoch-Rouse and Horti (2003) demonstrated the synthesis of a PET radiotracer by nucleophilic displacement of bromide with fluoride, indicating the utility of arylmagnesium bromide derivatives in the development of diagnostic agents for imaging CB1 cannabinoid receptors in the brain (†. R. Katoch-Rouse & A. Horti, 2003).
Fluorescence Turn-On Sensing of Fluoride Ions
Hirai et al. (2016) explored the use of tetraarylstibonium cations for sub-ppm detection of fluoride ions in water, demonstrating the potential of aromatic magnesium compounds in environmental sensing applications (Hirai et al., 2016).
Large-Scale Preparation of Aromatic Fluorides
Yamada and Knochel (2010) presented a method for preparing aromatic fluorides from aryl- or heteroarylmagnesium reagents, showcasing the role of such organometallic compounds in synthesizing fluorinated molecules for various applications (S. Yamada & P. Knochel, 2010).
properties
IUPAC Name |
magnesium;1-fluoro-3-methoxybenzene-5-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FO.BrH.Mg/c1-9-7-4-2-3-6(8)5-7;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBQGGRFDMLOOU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C[C-]=C1)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methoxyphenylmagnesium bromide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.